N-pyridin-2-ylthiophene-2-carboxamide;thiophene-2-carboxylic acid
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Overview
Description
N-pyridin-2-ylthiophene-2-carboxamide and thiophene-2-carboxylic acid are compounds that belong to the class of heterocyclic compounds. These compounds are characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-2-ylthiophene-2-carboxamide typically involves the condensation of pyridine-2-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete condensation .
Thiophene-2-carboxylic acid can be synthesized through various methods, including the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-pyridin-2-ylthiophene-2-carboxamide and thiophene-2-carboxylic acid undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert these compounds into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-pyridin-2-ylthiophene-2-carboxamide and thiophene-2-carboxylic acid have numerous applications in scientific research:
Chemistry: These compounds are used as building blocks in the synthesis of more complex heterocyclic compounds.
Biology: They exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: These compounds are explored for their potential as therapeutic agents in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-pyridin-2-ylthiophene-2-carboxamide and thiophene-2-carboxylic acid involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde and thiophene-2-boronic acid share structural similarities with thiophene-2-carboxylic acid.
Pyridine derivatives: Compounds like pyridine-2-carboxylic acid and pyridine-2-carboxamide are structurally related to N-pyridin-2-ylthiophene-2-carboxamide.
Uniqueness
N-pyridin-2-ylthiophene-2-carboxamide and thiophene-2-carboxylic acid are unique due to their combined structural features of both pyridine and thiophene rings. This combination imparts distinct chemical and biological properties, making them valuable in various applications .
Properties
IUPAC Name |
N-pyridin-2-ylthiophene-2-carboxamide;thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS.C5H4O2S/c13-10(8-4-3-7-14-8)12-9-5-1-2-6-11-9;6-5(7)4-2-1-3-8-4/h1-7H,(H,11,12,13);1-3H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOZDWMRPOWLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=CS2.C1=CSC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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